molecular formula C8H7BrClNO4S B1607612 2-(Bromomethyl)-1-chloro-5-(methylsulfonyl)-3-nitrobenzene CAS No. 849035-80-9

2-(Bromomethyl)-1-chloro-5-(methylsulfonyl)-3-nitrobenzene

Cat. No.: B1607612
CAS No.: 849035-80-9
M. Wt: 328.57 g/mol
InChI Key: UBUZHYMVSMTCNE-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-1-chloro-5-(methylsulfonyl)-3-nitrobenzene is an organic compound with a complex structure featuring multiple functional groups. This compound is notable for its potential applications in various fields, including organic synthesis, pharmaceuticals, and materials science. The presence of bromomethyl, chloro, methylsulfonyl, and nitro groups makes it a versatile intermediate in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-1-chloro-5-(methylsulfonyl)-3-nitrobenzene typically involves multi-step reactions starting from simpler aromatic compounds. One common method includes:

    Halogenation: The addition of chlorine to the aromatic ring, which can be achieved using chlorine gas or other chlorinating agents.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the use of more efficient catalysts and solvents to minimize waste and improve sustainability.

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-1-chloro-5-(methylsulfonyl)-3-nitrobenzene can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation: The methylsulfonyl group can be oxidized further to sulfone derivatives using strong oxidizing agents.

    Coupling Reactions: The chloro group can participate in coupling reactions like Suzuki or Heck reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.

    Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) in solvents like dimethylformamide (DMF).

Major Products

    Aminated Derivatives: From reduction of the nitro group.

    Substituted Benzene Derivatives: From nucleophilic substitution or coupling reactions.

Scientific Research Applications

2-(Bromomethyl)-1-chloro-5-(methylsulfonyl)-3-nitrobenzene has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: Potential precursor for the synthesis of bioactive compounds, including drugs and agrochemicals.

    Materials Science: Used in the development of novel materials with specific electronic or photonic properties.

    Biological Studies: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-1-chloro-5-(methylsulfonyl)-3-nitrobenzene depends on its application:

    In Organic Reactions: Acts as an electrophile in nucleophilic substitution reactions.

    In Biological Systems: The nitro group can undergo bioreduction to form reactive intermediates that interact with biological macromolecules.

    In Material Science: The functional groups can participate in polymerization or cross-linking reactions to form advanced materials.

Comparison with Similar Compounds

Similar Compounds

    2-(Bromomethyl)-1-chloro-4-nitrobenzene: Lacks the methylsulfonyl group, making it less versatile in certain reactions.

    2-(Bromomethyl)-1-chloro-5-(methylsulfonyl)benzene: Lacks the nitro group, affecting its reactivity and applications.

    2-(Chloromethyl)-1-chloro-5-(methylsulfonyl)-3-nitrobenzene: Substitution of bromine with chlorine alters its reactivity in nucleophilic substitution reactions.

Uniqueness

2-(Bromomethyl)-1-chloro-5-(methylsulfonyl)-3-nitrobenzene is unique due to the combination of its functional groups, which provide a balance of reactivity and stability, making it a valuable intermediate in various chemical syntheses and applications.

This compound’s versatility and reactivity make it a significant subject of study in multiple scientific disciplines, highlighting its importance in both academic research and industrial applications.

Properties

IUPAC Name

2-(bromomethyl)-1-chloro-5-methylsulfonyl-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrClNO4S/c1-16(14,15)5-2-7(10)6(4-9)8(3-5)11(12)13/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBUZHYMVSMTCNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C(=C1)Cl)CBr)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60375529
Record name 2-(bromomethyl)-1-chloro-5-methylsulfonyl-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60375529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849035-80-9
Record name 2-(bromomethyl)-1-chloro-5-methylsulfonyl-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60375529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Bromomethyl)-1-chloro-5-(methylsulfonyl)-3-nitrobenzene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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